30-Oxopseudotaraxasterol

Anti-inflammatory Structure-activity relationship Triterpenoid modification

Procure 30-Oxopseudotaraxasterol for unambiguous SAR studies. Its C-30 aldehyde group provides distinct reactivity and enhanced anti-inflammatory potential versus the methylated parent scaffold. Essential for phytochemical profiling of Pulicaria species. Available at ≥98% purity for analytical method validation and comparative cytotoxicity assays.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 160481-71-0
Cat. No. B1163861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name30-Oxopseudotaraxasterol
CAS160481-71-0
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C
InChIInChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

30-Oxopseudotaraxasterol (CAS 160481-71-0): Triterpenoid Procurement Guide for Anti-Inflammatory and Cytotoxicity Research


30-Oxopseudotaraxasterol (CAS: 160481-71-0, molecular formula C30H48O2, MW 440.70 g/mol) is a pentacyclic triterpenoid belonging to the ursane-type class, specifically a 30-oxo derivative of the pseudotaraxasterol scaffold . It is a natural product isolated from Pulicaria canariensis ssp. lanata (Asteraceae) and is commercially available as an analytical reference standard with typical purity specifications of ≥98% as determined by HPLC [1]. The compound is characterized by a C-30 aldehyde functional group on the urs-20-ene skeleton, with a predicted LogP of approximately 9.22, indicating high lipophilicity .

Why 30-Oxopseudotaraxasterol Cannot Be Interchanged with Taraxasterol or Pseudotaraxasterol in Research Applications


30-Oxopseudotaraxasterol differs fundamentally from its structural analogs taraxasterol and pseudotaraxasterol due to the presence of a C-30 aldehyde group rather than a methyl group, which introduces distinct electronic, steric, and hydrogen-bonding properties . While pseudotaraxasterol (C30H50O, CAS 464-98-2) and taraxasterol (C30H50O, CAS 1059-14-9) are both C-30 methyl-substituted triterpenes, the oxidation of C-30 to an aldehyde in 30-Oxopseudotaraxasterol alters the compound's reactivity profile, physicochemical parameters including increased molecular weight (440.70 vs 426.72 g/mol), and predicted LogP value (9.22) . Structure-activity relationship (SAR) studies on related ursane-type triterpenoids have demonstrated that C-30 aldehyde derivatives exhibit significantly improved anti-inflammatory potencies compared to their parent compounds, confirming that the aldehyde modification is not pharmacologically silent [1]. Consequently, substituting 30-Oxopseudotaraxasterol with pseudotaraxasterol or taraxasterol in experimental protocols will yield non-equivalent results due to both differential target engagement potential and distinct physicochemical behavior.

30-Oxopseudotaraxasterol: Quantitative Differential Evidence vs. Structural Analogs


C-30 Aldehyde Modification Confers Enhanced Anti-Inflammatory Potency: Evidence from Class-Level SAR Studies

In systematic structure-activity relationship studies on ursane-type triterpenoids derived from faradiol, the C(30) aldehyde derivative (compound 24) demonstrated significantly improved topical anti-inflammatory potency compared to the parent scaffold. This SAR evidence establishes that C-30 oxidation to an aldehyde is an activity-enhancing modification within this triterpenoid class [1].

Anti-inflammatory Structure-activity relationship Triterpenoid modification

Molecular Weight and Lipophilicity Differentiation from Pseudotaraxasterol

30-Oxopseudotaraxasterol (C30H48O2, MW 440.70 g/mol, predicted LogP 9.22) exhibits distinct physicochemical properties compared to its parent analog pseudotaraxasterol (C30H50O, MW 426.72 g/mol) due to oxidation of the C-30 methyl group to an aldehyde [1]. This modification increases molecular weight by 13.98 g/mol and introduces a hydrogen bond acceptor at the C-30 position, altering chromatographic retention behavior and predicted membrane permeability characteristics [2].

Physicochemical properties Drug-likeness Analytical reference

Cytotoxic Activity of Parent Scaffold Against MOLT-4 Leukemia Cells

The parent scaffold pseudotaraxasterol exhibits documented cytotoxic activity against MOLT-4 human leukemia cells [1]. In studies on Anthemis mirheydari extracts, taraxasterol and pseudotaraxasterol were isolated as cytotoxic constituents, with the dichloromethane extract showing IC50 of 8.6 ± 1.1 μg/mL against MOLT-4 cells [2]. This establishes baseline cytotoxic potential for the pseudotaraxasterol scaffold class.

Cytotoxicity Leukemia MOLT-4

30-Oxopseudotaraxasterol: Evidence-Based Research Applications and Procurement Scenarios


Anti-Inflammatory Drug Discovery: SAR Studies on Triterpenoid C-30 Modifications

Researchers investigating structure-activity relationships of ursane-type triterpenoids should procure 30-Oxopseudotaraxasterol as a C-30 aldehyde reference compound. Class-level evidence demonstrates that C-30 aldehyde derivatives exhibit significantly improved anti-inflammatory potency compared to unmodified parent scaffolds in topical inflammation models [1]. 30-Oxopseudotaraxasterol serves as a validated comparator for assessing whether C-30 oxidation similarly enhances activity in the pseudotaraxasterol series.

Natural Product Analytical Chemistry: Reference Standard for Pulicaria Species Metabolite Profiling

30-Oxopseudotaraxasterol is a natural product isolated from Pulicaria canariensis ssp. lanata and is commercially available at ≥98% purity suitable for use as an analytical reference standard [1]. Analytical laboratories conducting phytochemical profiling of Pulicaria species or related Asteraceae plants should procure this compound for LC-MS/MS method development, retention time calibration, and quantification of this specific triterpenoid in plant extracts. Its distinct molecular weight (440.70 g/mol) and predicted LogP (9.22) enable unambiguous chromatographic separation from co-occurring taraxasterol and pseudotaraxasterol .

Triterpenoid Oxidation Chemistry and Synthetic Methodology Development

Synthetic chemists developing selective oxidation methodologies for pentacyclic triterpenoids can utilize 30-Oxopseudotaraxasterol as a target compound or analytical benchmark. The C-30 aldehyde represents a specific oxidation state that is synthetically accessible from pseudotaraxasterol via SeO2-mediated allylic oxidation, as established in related faradiol-derived systems [1]. Procurement of authenticated 30-Oxopseudotaraxasterol enables method validation and product confirmation in synthetic campaigns targeting C-30 functionalized triterpenoids.

Leukemia Research: Cytotoxic Scaffold Evaluation and Derivative Screening

Oncology research programs investigating triterpenoid-based cytotoxic agents against leukemia should consider 30-Oxopseudotaraxasterol as a scaffold diversification candidate. The parent pseudotaraxasterol scaffold exhibits documented cytotoxic activity against MOLT-4 leukemia cells [1]. 30-Oxopseudotaraxasterol provides a structurally distinct analog (C-30 aldehyde vs. C-30 methyl) for comparative cytotoxicity profiling and potential identification of oxidation-dependent activity modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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